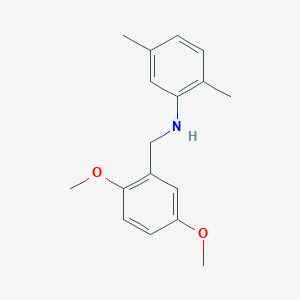![molecular formula C20H23N3O2 B5804793 N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B5804793.png)
N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide, commonly known as OPB-9195, is a small molecule inhibitor that has been developed for the treatment of various diseases. OPB-9195 is a promising drug candidate that has shown to have potential in treating cancer, inflammation, and viral infections.
作用机制
OPB-9195 works by inhibiting specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. OPB-9195 also inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. Furthermore, OPB-9195 inhibits the replication of certain viruses by targeting specific viral enzymes.
Biochemical and Physiological Effects:
OPB-9195 has been found to have various biochemical and physiological effects. Studies have shown that OPB-9195 can induce cell cycle arrest and apoptosis in cancer cells. In addition, OPB-9195 has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. OPB-9195 has also shown to be effective in inhibiting the replication of certain viruses.
实验室实验的优点和局限性
One of the advantages of using OPB-9195 in lab experiments is its specificity towards certain enzymes and signaling pathways. This allows for targeted inhibition of specific cellular processes. However, one of the limitations of using OPB-9195 is its potential toxicity towards normal cells. Therefore, careful dosing and monitoring is required when using OPB-9195 in lab experiments.
未来方向
There are several future directions for the development and use of OPB-9195. One potential direction is the use of OPB-9195 in combination with other drugs for the treatment of cancer. Another direction is the development of more potent and selective inhibitors of the enzymes and signaling pathways targeted by OPB-9195. Furthermore, the use of OPB-9195 in the treatment of viral infections is an area that requires further research. Finally, the potential use of OPB-9195 in the treatment of other diseases, such as autoimmune disorders, is an area that warrants further investigation.
Conclusion:
OPB-9195 is a promising drug candidate that has shown potential in the treatment of cancer, inflammation, and viral infections. The synthesis method of OPB-9195 involves the reaction of 3-(4-phenyl-1-piperazinyl)propylamine with benzoyl chloride. OPB-9195 works by inhibiting specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, as well as the production of pro-inflammatory cytokines and the replication of certain viruses. While there are advantages and limitations to using OPB-9195 in lab experiments, there are several future directions for the development and use of OPB-9195 in the treatment of various diseases.
合成方法
The synthesis of OPB-9195 involves the reaction of 3-(4-phenyl-1-piperazinyl)propylamine with benzoyl chloride. The reaction takes place in the presence of a base and an organic solvent. The resulting product is then purified through column chromatography to obtain pure OPB-9195.
科学研究应用
OPB-9195 has been extensively studied for its potential use in treating cancer, inflammation, and viral infections. Studies have shown that OPB-9195 can inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In addition, OPB-9195 has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. OPB-9195 has also shown to be effective in inhibiting the replication of certain viruses.
属性
IUPAC Name |
N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(11-12-21-20(25)17-7-3-1-4-8-17)23-15-13-22(14-16-23)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWBXKWUIFVSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B5804711.png)
![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)



![4-fluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5804764.png)
![N-(2-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804765.png)


![2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5804775.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5804804.png)
![5,5-dimethyl-2-[(4-morpholinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5804807.png)
![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5804811.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5804814.png)